molecular formula C11H10FN3OS B2751795 1,2,4-Triazin-5(4H)-one, 3-[[(4-fluorophenyl)methyl]thio]-6-methyl- CAS No. 676522-85-3

1,2,4-Triazin-5(4H)-one, 3-[[(4-fluorophenyl)methyl]thio]-6-methyl-

Cat. No.: B2751795
CAS No.: 676522-85-3
M. Wt: 251.28
InChI Key: YGRJQKJSKWRBPV-UHFFFAOYSA-N
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Description

1,2,4-Triazin-5(4H)-one, 3-[[(4-fluorophenyl)methyl]thio]-6-methyl- is a heterocyclic compound that belongs to the triazine family This compound is characterized by a triazine ring, which is a six-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazin-5(4H)-one, 3-[[(4-fluorophenyl)methyl]thio]-6-methyl- typically involves the condensation of 4H-1,2,4-triazol-3-amine with ortho esters derived from acetic, propionic, and benzoic acids. This reaction produces the corresponding N-(4H-1,2,4-triazol-3-yl) carboximidates, which are then treated with cyanamide, carbon disulfide, and sodium thiocyanate to yield the desired triazine derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazin-5(4H)-one, 3-[[(4-fluorophenyl)methyl]thio]-6-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the fluorophenylmethylthio group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

1,2,4-Triazin-5(4H)-one, 3-[[(4-fluorophenyl)methyl]thio]-6-methyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,4-Triazin-5(4H)-one, 3-[[(4-fluorophenyl)methyl]thio]-6-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes, contributing to its observed effects in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Triazin-5(4H)-one, 3-[[(4-fluorophenyl)methyl]thio]-6-methyl- is unique due to the presence of the 4-fluorophenylmethylthio group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other triazine derivatives and contributes to its specific applications in research and industry.

Properties

IUPAC Name

3-[(4-fluorophenyl)methylsulfanyl]-6-methyl-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3OS/c1-7-10(16)13-11(15-14-7)17-6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRJQKJSKWRBPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)SCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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